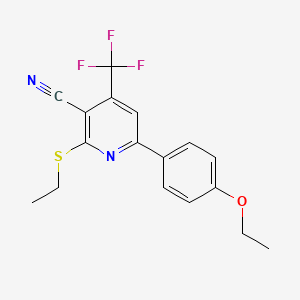
6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with 2,4-dimethylphenol in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions would be tailored to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: Its unique properties are being investigated for use in advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(2-fluorophenyl)picolinic acid
- 2-(6-chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluorophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine stands out due to its specific substitution pattern on the benzoxazine ring. The presence of both chlorine and fluorine atoms, along with methyl groups, imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15ClFNO |
|---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
6-chloro-3-(2-fluorophenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H15ClFNO/c1-10-7-15-12(11(2)16(10)17)8-19(9-20-15)14-6-4-3-5-13(14)18/h3-7H,8-9H2,1-2H3 |
InChI Key |
ARGFSYBXCLHPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC=CC=C3F)C(=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)propanamide](/img/structure/B11584865.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11584875.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B11584879.png)
![Methyl 2-[({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11584882.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584895.png)
![2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11584902.png)
![(5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584903.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11584911.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B11584912.png)
![(5Z)-5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584916.png)
![1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B11584930.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11584931.png)

![(2E)-N-benzyl-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11584951.png)
